1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone
Description
1-(3-(4-Methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone is a pyrazoline-based compound characterized by a 4,5-dihydropyrazole core substituted with a 4-methoxyphenyl group at position 3, a p-tolyl group at position 5, and a 2-morpholinoethanone moiety at position 1. Pyrazoline derivatives are renowned for their diverse pharmacological activities, including antimicrobial, antitumor, and enzyme inhibitory properties .
Properties
IUPAC Name |
1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-17-3-5-19(6-4-17)22-15-21(18-7-9-20(28-2)10-8-18)24-26(22)23(27)16-25-11-13-29-14-12-25/h3-10,22H,11-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRKSLMGCSHLKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CN3CCOCC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone is a pyrazole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 497.66 g/mol. The compound features a pyrazole ring substituted with a morpholino group and aromatic moieties, which are believed to contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the condensation of appropriate hydrazones followed by cyclization to form the pyrazole core. The final product is purified through chromatography techniques.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of pyrazole derivatives on various cancer cell lines. For instance, compounds structurally similar to This compound were evaluated for their growth-inhibitory effects on K562 (chronic myelogenous leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines. The results indicated that certain derivatives exhibited low micromolar GI50 values, suggesting significant antiproliferative activity.
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Compound A | K562 | 6.5 ± 1.3 |
| Compound B | MV4-11 | 5.0 ± 1.8 |
| Compound C | MCF-7 | 3.5 ± 1.2 |
These findings suggest that modifications in the pyrazole structure can lead to enhanced biological activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
The mechanisms by which these compounds exert their effects include:
- Induction of Apoptosis : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of key regulatory proteins involved in cell division.
- Microtubule Disruption : Interference with microtubule dynamics, which is crucial for mitosis.
Case Studies
One notable study involved the evaluation of a series of pyrazole derivatives against different cancer types. The study reported that compounds with specific substitutions on the pyrazole ring showed promising results in inducing apoptosis and inhibiting tumor growth in vivo models.
Example Case Study
In a comparative study, This compound was tested alongside other known antiproliferative agents. The results indicated that this compound had comparable efficacy to established chemotherapeutic agents while exhibiting a favorable safety profile in preliminary toxicity assessments.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Estimated based on molecular formula (C₂₈H₂₇N₃O₃).
Key Observations:
- Substituent Effects : The target compound’s p-tolyl group (methyl-substituted phenyl) at position 5 contrasts with the 4-methoxyphenyl in compounds 12 and 13 . This difference may alter steric and electronic interactions in biological targets.
- Functional Group Impact: The morpholinoethanone group in the target compound replaces the simpler ethanone or hydrazinyloxy groups seen in ME-1–ME-3 and compounds 12/13. Morpholine’s polarity could improve aqueous solubility compared to hydrophobic groups like hydrazinyloxy .
- Biological Activity: While the target compound’s activity is unreported, compounds 12 and 13 demonstrate potent FabH inhibition, suggesting that pyrazolines with electron-withdrawing substituents (e.g., Cl, F) enhance enzyme binding . The morpholino group’s role in modulating such activity warrants further study.
Crystallographic and Conformational Comparisons
Table 2: Structural Parameters from Crystallographic Data
Key Observations:
- The dihedral angles between aromatic rings in pyrazoline derivatives (e.g., 76.67° in ) influence molecular planarity and intermolecular interactions. The target compound’s p-tolyl and 4-methoxyphenyl groups may adopt distinct angles, affecting crystal packing and solubility.
Q & A
Q. What are the common synthetic routes for preparing this pyrazoline-morpholinoethanone derivative?
The compound is typically synthesized via cyclocondensation of chalcone derivatives with hydrazine analogs, followed by functionalization with morpholine. Key steps include:
- Chalcone precursor preparation : Reacting substituted acetophenones with aryl aldehydes under Claisen-Schmidt conditions.
- Pyrazoline ring formation : Refluxing chalcone with hydrazine derivatives (e.g., phenylhydrazine) in ethanol for 12–24 hours .
- Morpholine incorporation : Introducing morpholine via nucleophilic substitution or coupling reactions, often using catalysts like DCC (dicyclohexylcarbodiimide) . Critical parameters: Solvent polarity (ethanol vs. DMF), temperature control (60–80°C), and stoichiometric ratios (hydrazine:chalcone ≈ 3:1) influence yield .
Q. How is the structural identity of this compound validated?
A combination of spectroscopic and crystallographic methods is employed:
- NMR spectroscopy : H and C NMR confirm substituent positions and diastereotopic protons in the dihydropyrazole ring .
- X-ray crystallography : Single-crystal analysis resolves stereochemistry, bond lengths (e.g., C–N bonds ≈ 1.47 Å), and intermolecular interactions (e.g., bifurcated C–H⋯O hydrogen bonds) .
- Mass spectrometry : High-resolution MS verifies molecular weight (e.g., [M+H] peak at m/z 434.2) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular conformation and crystal packing?
X-ray diffraction provides atomic-level insights:
- Torsion angles : Analyze dihedral angles (e.g., pyrazoline ring puckering ≈ 10–15°) to confirm non-planar conformations .
- Hydrogen-bonding networks : Identify chains or dimers stabilized by C–H⋯O/N interactions (e.g., bond distances of 2.8–3.2 Å) .
- Thermal ellipsoids : Assess thermal motion to distinguish static disorder from dynamic flexibility . Methodological tip: Use low-temperature data collection (100 K) to minimize thermal noise .
Q. What strategies optimize the compound’s bioactivity through structural modifications?
Structure-activity relationship (SAR) studies guide optimization:
- Substituent effects : Electron-donating groups (e.g., 4-methoxyphenyl) enhance antifungal activity (MIC ≈ 8 µg/mL vs. Candida albicans), while electron-withdrawing groups (e.g., Cl) improve antibacterial potency .
- Morpholine ring substitution : Replacing morpholine with piperazine increases solubility but reduces CNS penetration .
- In silico docking : Molecular dynamics simulations predict binding affinities to target enzymes (e.g., COX-2, IC ≈ 1.2 µM) .
Q. How can contradictions in biological activity data across analogs be resolved?
Contradictions often arise from assay variability or substituent positional effects. Mitigation approaches include:
- Standardized protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., fluconazole for antifungal assays) .
- Multivariate analysis : Apply PCA (principal component analysis) to correlate substituent electronic parameters (Hammett σ) with IC values .
- Meta-analysis : Pool data from ≥3 independent studies to identify trends (e.g., 4-methoxy groups consistently enhance antioxidant activity) .
Q. What advanced techniques characterize reaction intermediates during synthesis?
- LC-MS/MS : Monitors transient intermediates (e.g., hydrazone adducts) with ppm-level accuracy .
- In situ IR spectroscopy : Tracks carbonyl reduction (ν(C=O) ≈ 1680 cm → 1720 cm) during pyrazoline ring closure .
- DFT calculations : Predict transition-state geometries and activation energies (e.g., ΔG ≈ 25 kcal/mol for cyclization) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
